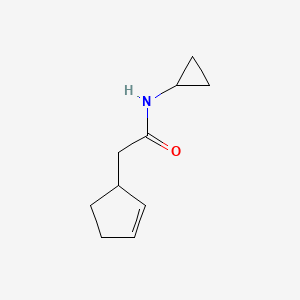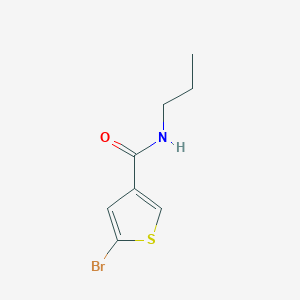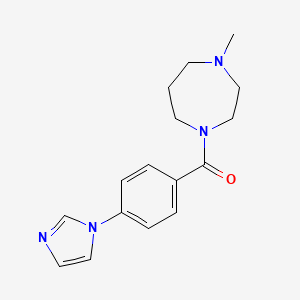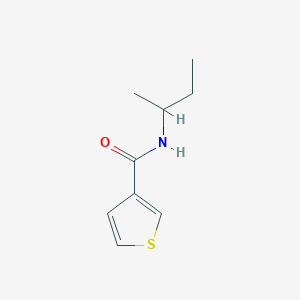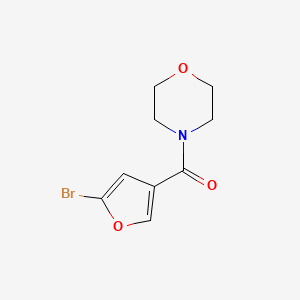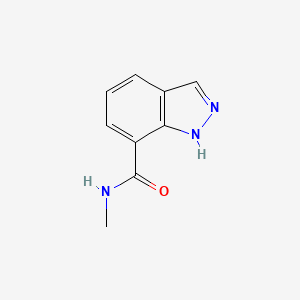
N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, commonly known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have been shown to be effective in treating a variety of autoimmune and inflammatory diseases. CP-690,550 is a potent inhibitor of JAK3, which is a key component of the signaling pathway that is involved in the development and activation of T cells.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, which is a key component of the signaling pathway that is involved in the development and activation of T cells. T cells play a critical role in the immune response, and their activation is a key step in the development of autoimmune and inflammatory diseases. By inhibiting N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, CP-690,550 prevents the activation of T cells and reduces inflammation in affected tissues.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of autoimmune and inflammatory diseases, CP-690,550 has been shown to reduce inflammation and prevent tissue damage. In clinical trials, CP-690,550 has been shown to reduce symptoms and improve quality of life in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3, which makes it an ideal tool for studying the role of N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3 in the immune response. CP-690,550 is also highly soluble in water, which makes it easy to work with in lab experiments. However, there are some limitations to the use of CP-690,550 in lab experiments. It is a small molecule drug, which means that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, CP-690,550 is a N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide3 inhibitor, which means that it may not be effective in studying the role of other N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamides in the immune response.
Orientations Futures
There are a number of future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide inhibitors that target specific this compound isoforms. This could lead to the development of drugs with fewer adverse effects and greater efficacy in the treatment of autoimmune and inflammatory diseases. Finally, there is also interest in the development of combination therapies that target multiple components of the immune response, including this compound inhibitors, biologic agents, and small molecule drugs. These approaches may offer greater efficacy and improved outcomes for patients with autoimmune and inflammatory diseases.
Méthodes De Synthèse
CP-690,550 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process was first reported in a patent application filed by Pfizer in 2004. The process involves the reaction of a pyridine derivative with a pyrazole derivative, followed by the addition of a cyclopropyl group and a carboxamide group. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied in preclinical and clinical trials for the treatment of a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to be highly effective in reducing inflammation and preventing tissue damage in animal models of these diseases. In clinical trials, CP-690,550 has been shown to be effective in reducing symptoms and improving quality of life in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-cyclopropyl-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-11(13(18)16-10-5-6-10)8-15-17(9)12-4-2-3-7-14-12/h2-4,7-8,10H,5-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKCCDMYPZVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
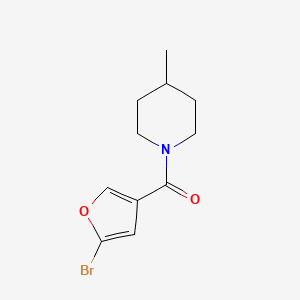
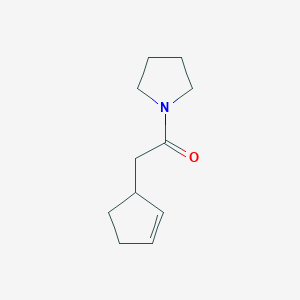


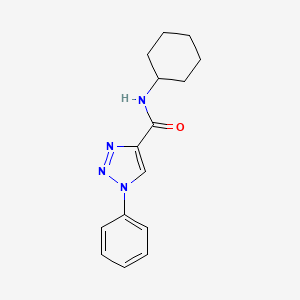
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7502977.png)
